N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide
Overview
Description
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide is a chemical compound with the molecular formula C12H13N3O5S and a molecular weight of 311.31 g/mol This compound is characterized by the presence of a piperazine ring with two keto groups, a sulfonyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
The synthesis of N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is formed by the reaction of ethylenediamine with a suitable diketone under acidic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the phenyl ring: The phenyl ring is attached through a nucleophilic aromatic substitution reaction, where the sulfonyl piperazine reacts with a halogenated benzene derivative.
Acetylation: The final step involves the acetylation of the amine group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA replication: It can interfere with the replication of DNA, leading to the inhibition of cell proliferation and induction of apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide can be compared with other similar compounds, such as:
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical reactivity and biological activity.
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)butyramide: This compound has a butyramide group, which may result in different pharmacokinetic properties and biological effects.
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)benzamide: This compound has a benzamide group, which may influence its binding affinity to molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide, with the CAS number 175201-44-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13N3O5S
- Molar Mass : 311.31 g/mol
- Structural Characteristics : The compound features a sulfonamide group attached to a piperazine ring, which is known to influence its biological activity by interacting with various biological targets.
Biological Activity Overview
This compound exhibits several biological activities that are of interest in medicinal chemistry:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties. The presence of the sulfonamide moiety is often linked to such activities due to its ability to inhibit bacterial folate synthesis.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways, including histone deacetylases (HDACs), which play a role in cancer progression.
The biological mechanisms of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : The sulfonamide group may interact with enzyme active sites, altering their function.
- Cellular Uptake : The piperazine ring could facilitate cellular uptake and enhance bioavailability.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Inhibits bacterial growth; potential use in treating infections |
Anticancer | Induces apoptosis in cancer cell lines; potential for therapeutic applications |
Enzyme Inhibition | Inhibits HDACs; impacts gene expression related to cancer |
Case Studies
-
Anticancer Activity Study :
A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported at concentrations comparable to known chemotherapeutic agents. -
Antimicrobial Efficacy :
In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited a minimum inhibitory concentration (MIC) value of approximately 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Properties
IUPAC Name |
N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8(16)13-9-2-4-10(5-3-9)21(19,20)15-6-11(17)14-12(18)7-15/h2-5H,6-7H2,1H3,(H,13,16)(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVOKSUESQNYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352439 | |
Record name | N-[4-(3,5-Dioxopiperazine-1-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175201-44-2 | |
Record name | N-[4-(3,5-Dioxopiperazine-1-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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